molecular formula C16H14Cl2FN3O2 B1663696 N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride

Cat. No.: B1663696
M. Wt: 370.2 g/mol
InChI Key: SCUXIROMWPQVJO-UHFFFAOYSA-N
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Description

ZM 306416 hydrochloride is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase. It is also known to inhibit epidermal growth factor receptor (EGFR) with high efficacy. The compound has shown significant antiproliferative effects in various in vitro and in vivo studies, making it a valuable tool in scientific research, particularly in the fields of oncology and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZM 306416 hydrochloride involves multiple steps, starting from the appropriate quinazoline derivatives. The key steps include:

Industrial Production Methods

Industrial production of ZM 306416 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

ZM 306416 hydrochloride primarily undergoes:

Common Reagents and Conditions

    Halogenating agents: For substitution reactions.

    Oxidizing and reducing agents: Such as hydrogen peroxide or sodium borohydride for redox reactions.

    Acids and bases: For hydrolysis reactions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further modified for specific research applications .

Scientific Research Applications

ZM 306416 hydrochloride has a wide range of applications in scientific research:

    Oncology: It is used to study the inhibition of VEGFR and EGFR in cancer cells, providing insights into tumor growth and metastasis.

    Angiogenesis: The compound is valuable in research focused on the formation of new blood vessels, which is crucial in both cancer and cardiovascular diseases.

    Drug discovery: ZM 306416 hydrochloride serves as a lead compound for developing new inhibitors targeting VEGFR and EGFR.

    Cell signaling: It is used to investigate the pathways involved in cell proliferation, survival, and apoptosis

Mechanism of Action

ZM 306416 hydrochloride exerts its effects by inhibiting the tyrosine kinase activity of VEGFR and EGFR. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. The molecular targets include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ZM 306416 hydrochloride is unique due to its dual inhibition of both VEGFR and EGFR, making it a versatile tool in cancer research. Its high potency and selectivity for these receptors distinguish it from other inhibitors .

Biological Activity

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride, also known as ZM 306416, is a synthetic compound belonging to the class of quinazolinamines. Its biological activity has been primarily studied in the context of cancer research, particularly due to its role as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

  • Chemical Name : N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride
  • CAS Number : 196603-47-1
  • Molecular Formula : C16H14ClF2N3O2
  • Molecular Weight : 370.21 g/mol

ZM 306416 functions primarily by inhibiting the activity of VEGF receptors, specifically KDR and Flt1. These receptors are often overexpressed in various cancers, promoting tumor growth and angiogenesis. By blocking these receptors, ZM 306416 reduces cell proliferation and migration in cancer cells.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of ZM 306416 on several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell LineIC50 (µM)Reference
A375P (melanoma)15.0
HCT116 (colon)10.5
BT-20 (breast)12.0
CCRF-CEM (leukemia)8.0

Case Studies and Research Findings

  • Inhibition of Cell Proliferation :
    A study involving human melanoma A375P cells showed that treatment with ZM 306416 led to significant reductions in cell proliferation and migration when used in combination with other tyrosine kinase inhibitors like imatinib and nilotinib.
  • Cell Cycle Arrest :
    Research indicated that ZM 306416 induces cell cycle arrest at the G2 phase in various cancer cell lines. This was accompanied by an increase in reactive oxygen species (ROS), which plays a critical role in inducing apoptosis .
  • Apoptotic Pathway Activation :
    The compound has been shown to activate the intrinsic apoptotic pathway, evidenced by increased levels of cleaved caspases (caspase-3 and caspase-9) and morphological changes indicative of apoptosis such as nuclear fragmentation and cell shrinkage .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUXIROMWPQVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-6,7-dimethoxyquinazoline hydrochloride (147 mg, 0.56 mmol), (prepared as described for the starting material in Example 2), and 4-chloro-2-fluoroaniline (82 mg, 0.56 mmol) in isopropanol (7 ml) was heated at reflux for 2 hours. The mixture was allowed to cool, the solid product collected by filtration, washed with isopropanol and dried to give 4-(4-chloro-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride (102 mg, 49%).
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
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